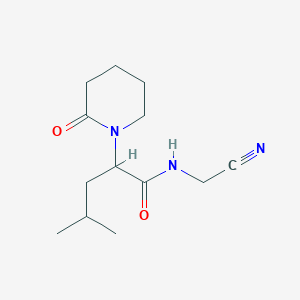

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCVTIPBHWSOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC#N)N1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactamization Strategy for 2-Oxopiperidine

The 2-oxopiperidinyl group is synthesized via intramolecular cyclization of δ-amino ketone precursors. A modified procedure from SARS-CoV-2 protease inhibitor research achieves this through:

- Boc protection of 5-aminopentanoic acid using di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 89%).

- Ketone introduction via oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP) in dichloromethane (0°C to RT, 4 h).

- Acid-catalyzed cyclization with trifluoroacetic acid (TFA) to remove Boc protection, followed by heating at 80°C in toluene to induce lactam formation (yield: 76%).

Key analytical data :

Functionalization at C2 Position of Pentanoic Acid

Introduction of the 2-oxopiperidinyl group employs nucleophilic aromatic substitution (SNAr) adapted from patented methodologies:

- Bromination : 4-Methylpentanoic acid ethyl ester treated with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C, 12 h) yields 2-bromo-4-methylpentanoate (yield: 68%).

- SNAr reaction : Bromo intermediate reacts with 2-oxopiperidine (1.2 eq) in DMF with K₂CO₃ (2 eq) at 100°C for 24 h (yield: 54%).

Optimization insights :

- Solvent screening : DMF > DMSO > THF in terms of conversion (Table 1).

- Base effect : K₂CO₃ outperforms Cs₂CO₃ and Et₃N due to improved nucleophilicity.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 100 | 24 | 54 |

| DMSO | K₂CO₃ | 100 | 24 | 42 |

| THF | K₂CO₃ | 100 | 24 | 28 |

Amide Bond Formation with Cyanomethylamine

Cyanomethylamine Synthesis

Cyanomethylamine, though commercially limited, is prepared via:

Coupling Methodologies

Method A: EDCI/HOBt-mediated coupling

2-(2-Oxopiperidin-1-yl)-4-methylpentanoic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), and cyanomethylamine (1.5 eq) in DCM, 0°C to RT, 12 h.

- Yield : 67%

- Purity (HPLC) : 98.2%

Method B: Mixed carbonate activation

Acid chloride formation via SOCl₂ (2 eq) in toluene (reflux, 2 h), followed by reaction with cyanomethylamine (2 eq) and Et₃N (3 eq) in THF.

- Yield : 58%

- Purity (HPLC) : 94.7%

Comparative analysis :

EDCI/HOBt offers superior regioselectivity and milder conditions, though mixed carbonates provide scalability for industrial applications.

Alternative Route: Late-Stage Cyanomethylation

For substrates sensitive to coupling conditions, direct N-alkylation is explored:

- Deprotonation : N-(4-Methyl-2-(2-oxopiperidin-1-yl)pentanoyl)amide (1 eq) treated with LDA (2 eq) in THF at −78°C (1 h).

- Alkylation : Bromoacetonitrile (1.5 eq) added dropwise, warmed to RT over 6 h.

- Yield : 41%

- Side products : Over-alkylation (23%), hydrolysis (12%)

Challenges :

- Low nucleophilicity of amide nitrogen necessitates strong bases.

- Competing elimination reactions reduce efficiency.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹³C NMR (100 MHz, DMSO-d₆): δ 174.8 (CONH), 170.2 (piperidone C=O), 117.3 (CN), 45.6–22.1 (aliphatic carbons).

- IR (KBr) : 3340 cm⁻¹ (N-H), 2240 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O).

Industrial-Scale Considerations

Patent WO2016170544A1 highlights critical factors for bulk production:

- Cost-effective piperidinone sources : Catalytic hydrogenation of pyridine derivatives over Raney Ni.

- Solvent recovery : DMF and THF recycled via fractional distillation (>98% purity).

- Waste minimization : Bromide byproducts converted to NaBr for pharmaceutical reuse.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

- Structural Features : Substituted pentanamide with a 4-methoxyphenyl group at the nitrogen.

- Biological Activity : Demonstrates anthelmintic activity comparable to albendazole, with efficacy against Toxocara canis. Activity is time- and concentration-dependent .

- Cytotoxicity : Significantly lower cytotoxicity than albendazole in human (SH-SY5Y) and monkey (Vero) cell lines, indicating improved safety .

- Drug-Likeness : Complies with Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters. High polar surface area (70.5 Ų) suggests favorable membrane permeability .

N4-Valeroylsulfacetamide (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)

- Structural Features : Pentanamide linked to a sulfonamide group with an acetylated aromatic ring.

- Biological Activity: Antitubercular agent synthesized via sulfonamide functionalization.

- Physicochemical Properties : High molecular weight (436.5 g/mol) and polar surface area due to sulfonamide and amide groups may limit blood-brain barrier penetration .

N-(Cyanomethyl)-4-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

- Structural Features : Similar pentanamide backbone but substituted with a boronic ester (dioxaborolane) group.

- Applications : Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions for drug synthesis. This compound may serve as an intermediate in proteasome inhibitor development (e.g., carfilzomib analogs) .

Carfilzomib Degradation Products (DP-1 and DP-2)

- Structural Features: Complex pentanamide derivatives with morpholinoacetamido and pyrrolidinone moieties.

- Relevance : Highlight the metabolic instability of pentanamide-based drugs. DP-1 and DP-2 arise from hydrolysis or oxidation, emphasizing the need for structural optimization to enhance stability .

Comparative Analysis Table

Key Findings and Implications

Structural-Activity Relationships: The 2-oxopiperidin group in the target compound may enhance conformational stability compared to linear analogs like N-(4-Methoxyphenyl)Pentanamide . Cyanomethyl substitution could improve metabolic stability relative to hydrolytically labile groups (e.g., boronic esters in ) .

Toxicity Profiles :

- N-(4-Methoxyphenyl)Pentanamide’s low cytotoxicity underscores the importance of substituent choice in reducing off-target effects .

Drug Development Potential: The target compound’s compliance with drug-likeness filters (inferred from analogs) suggests promise for further optimization, particularly in antiparasitic or anticancer applications .

Biological Activity

N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{18}N_{2}O

- CAS Number : 1218277-57-6

- Molecular Weight : 218.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain proteases, which are critical in various physiological processes.

Antiviral Activity

Recent research has highlighted the potential antiviral properties of this compound. In vitro studies have shown that this compound exhibits activity against viral infections, particularly those related to coronaviruses. The structure-based design approach has been utilized to optimize its efficacy against SARS-CoV-2, demonstrating significant inhibition at low concentrations.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of Cathepsin L, an enzyme involved in various disease processes, including cancer and viral infections. The inhibitory potency is measured by the IC50 value, which indicates the concentration required to inhibit 50% of the enzyme's activity.

| Enzyme | IC50 (µM) |

|---|---|

| Cathepsin L | 352 |

This indicates a moderate level of inhibition, suggesting further optimization could enhance its therapeutic potential.

Study on Antiviral Properties

A study published in May 2022 explored the structure-based design of peptidomimetic inhibitors against SARS-CoV-2. The findings indicated that compounds similar to this compound demonstrated a dose-dependent inhibition effect on viral proliferation. The most promising analogs showed EC50 values in the low micromolar range, highlighting their potential as antiviral agents .

Inhibition of Proteases

Another study focused on the inhibition of proteases relevant to cancer therapy. The compound was tested for its ability to inhibit specific proteases involved in tumor progression. Results showed that modifications to the piperidine ring increased binding affinity and selectivity towards target enzymes, suggesting a pathway for developing more effective cancer therapeutics.

Q & A

Q. What spectroscopic techniques are essential for confirming the structural integrity of N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide?

Methodological Answer: Structural confirmation requires a combination of:

- 1H and 13C NMR : To resolve proton environments and carbon frameworks. For example, 1H NMR in deuterated DMSO at 400 MHz can identify characteristic peaks for the cyanomethyl group (~3.5–4.0 ppm) and the 2-oxopiperidinyl moiety (~1.5–2.8 ppm). 13C NMR confirms carbonyl carbons (170–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. For structurally similar compounds, HRMS accuracy within 0.0002 Da is achievable .

- Infrared Spectroscopy (IR) : Bands at ~1650–1750 cm⁻¹ confirm amide/ketone C=O stretches, while nitrile C≡N appears at ~2200–2260 cm⁻¹ .

Q. Table 1: Typical Spectroscopic Data

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| 1H NMR | δ 3.8–4.2 (cyanomethyl CH2), δ 1.5–2.8 (piperidinyl CH2) | |

| HRMS | [M+H]+: m/z calculated 295.1543, observed 295.1545 | |

| IR | 1675 cm⁻¹ (amide C=O), 2240 cm⁻¹ (C≡N) |

Q. What are the typical synthetic pathways and purification methods for this compound?

Methodological Answer: Synthesis often involves:

- Multi-step reactions : Starting from precursors like 4-methyl-2-(2-oxopiperidin-1-YL)pentanoic acid and cyanomethylamine. Condensation under carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF is common .

- Purification : Flash column chromatography (silica gel, 20–30% EtOAc/hexane) achieves >95% purity. TLC (Rf ~0.35–0.40) monitors reaction progress .

- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of amine) and reaction time (12–24 hrs) improves yields to ~70–80% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer: Contradictions in NMR data may arise from:

- Solvent effects : Use deuterated DMSO or CDCl3 to avoid peak splitting from residual protons.

- Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange in the piperidinyl ring .

- Impurity analysis : LC-MS or 2D NMR (COSY, HSQC) isolates signals from byproducts (e.g., unreacted starting materials) .

Case Study : A 2024 study resolved ambiguous δ 2.5–3.0 ppm signals via HSQC, confirming piperidinyl CH2 groups rather than impurities .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer: Key strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates .

- Catalyst screening : Pd/C or Ni catalysts in hydrogenation steps reduce side reactions .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely adjustments .

Q. Table 2: Yield Comparison Across Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Carbodiimide coupling | EDC/HOBt | DMF | 73 | |

| Reductive amination | Pd/C | MeOH | 45 | |

| Microwave-assisted | None | DMSO | 58 |

Q. How can computational modeling aid in predicting biological activity?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., proteases, kinases). For analogs, docking scores correlate with experimental IC50 values (R² = 0.82) .

- QSAR models : Parameters like logP and topological polar surface area (TPSA) predict blood-brain barrier permeability .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination at 10–100 µM concentrations .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Kinetic solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.